3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate
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Overview
Description
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the chromen-4-one core. This intermediate is then esterified with 2-methylpropanoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromenones, alcohol derivatives, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl 2-methylpropanoate
- 3-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl 2-methylpropanoate
- 3-(4-methoxyphenyl)-4-oxo-4H-chromen-8-yl 2-methylpropanoate
Uniqueness
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate is unique due to its specific substitution pattern on the chromenone core, which can influence its biological activity and chemical reactivity. The position of the methoxy group and the ester functionality can significantly affect the compound’s interaction with biological targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12(2)20(22)25-15-8-9-16-18(10-15)24-11-17(19(16)21)13-4-6-14(23-3)7-5-13/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPOUDKBFQQTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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